molecular formula C14H15N5O3 B2889773 N-(2H-1,3-benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2319639-20-6

N-(2H-1,3-benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2889773
CAS No.: 2319639-20-6
M. Wt: 301.306
InChI Key: BSCPMQBNYLPILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a heterocyclic compound featuring a benzodioxol moiety, a 1,2,3-triazole ring, and an azetidine-carboxamide backbone. The benzodioxol group is commonly associated with metabolic stability and bioavailability in pharmaceuticals, while the 1,2,3-triazole ring is a bioisostere for amide bonds, enhancing resistance to enzymatic degradation . The azetidine ring, a four-membered saturated heterocycle, confers conformational rigidity, which may improve target binding specificity. Structural confirmation of such compounds typically employs X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (NMR, IR) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c20-14(16-11-1-2-12-13(5-11)22-9-21-12)18-6-10(7-18)8-19-4-3-15-17-19/h1-5,10H,6-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCPMQBNYLPILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzodioxol-5-amine

The benzodioxole ring is synthesized from catechol derivatives. A common method involves:

  • O-Methylation of catechol using dimethyl sulfate in alkaline conditions to form 1,2-dimethoxybenzene.
  • Selective demethylation with boron tribromide (BBr₃) to yield 1,3-benzodioxol-5-ol.
  • Nitration and reduction : The hydroxyl group is nitrated using nitric acid, followed by catalytic hydrogenation (H₂/Pd-C) to produce benzodioxol-5-amine.

Key Reaction Conditions :

  • Nitration: 0–5°C, 65% HNO₃, 2 hours (yield: 78%).
  • Hydrogenation: 25°C, 1 atm H₂, 4 hours (yield: 92%).

Preparation of 1,2,3-Triazole-methylene Intermediate

The triazole moiety is introduced via CuAAC ("click chemistry"):

  • Propargylation : Reaction of propargyl bromide with azetidine-3-methanol to form 3-(prop-2-yn-1-yloxy)azetidine.
  • Azide preparation : Synthesis of benzyl azide from benzyl bromide and sodium azide (NaN₃).
  • Cycloaddition : Copper(I)-catalyzed reaction between the alkyne and azide to yield 3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine.

Optimization Notes :

  • Catalyst: CuI (5 mol%) in tert-butanol/water (1:1) at 25°C.
  • Yield: 85–90% after column chromatography.

Azetidine-1-carboxamide Core Formation

Azetidine rings are constructed via cyclization:

  • Cyclization of 1,3-diaminopropane with phosgene (COCl₂) to form azetidin-2-one.
  • Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) introduces fluorine substituents if required.
  • Carboxamide functionalization : Reaction with benzodioxol-5-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Critical Parameters :

  • Cyclization temperature: −10°C to prevent side reactions.
  • Carbodiimide coupling: 0–5°C, 12-hour reaction time (yield: 75%).

Optimization Strategies

Solvent and Temperature Effects

  • Triazole formation : Aqueous tert-butanol improves Cu(I) solubility and reaction rate.
  • Azetidine cyclization : Dichloromethane (DCM) minimizes ring-opening side reactions.

Catalytic Enhancements

  • Microwave-assisted synthesis : Reduces triazole cycloaddition time from 12 hours to 30 minutes.
  • Flow chemistry : Continuous processing improves azetidine intermediate yields by 15%.

Analytical Validation

Structural Confirmation

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons of benzodioxole (δ 6.7–6.9 ppm), triazole CH (δ 7.8 ppm).
    • ¹³C NMR : Azetidine carbons (δ 50–60 ppm), carbonyl carbon (δ 165 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 287.27 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity achieved using C18 column, acetonitrile/water gradient.
  • X-ray crystallography : Confirms planar azetidine ring and triazole orientation (SHELX refinement).

Industrial-Scale Considerations

  • Cost-effective reagents : Replacement of phosgene with triphosgene reduces toxicity.
  • Waste minimization : Solvent recovery systems for DCM and tert-butanol.
  • Regulatory compliance : USP/EP standards for residual copper (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the triazole or azetidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole and azetidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzodioxole ring might contribute to binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The target compound’s unique architecture can be contrasted with analogs from the evidence:

Table 1: Structural and Functional Group Comparisons
Compound Name/Reference Core Structure & Functional Groups Key Features
Target Compound Benzodioxol, 1,2,3-triazole, azetidine-carboxamide Conformational rigidity (azetidine), bioisosteric triazole, benzodioxol stability
: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methylbenzamide, N,O-bidentate directing group Potential for metal-catalyzed C–H functionalization; lacks heterocyclic diversity
: Thiadiazole/Thiazole Derivatives (9b, 12a) 1,2,3-Triazole, thiadiazole/thiazole, hydrazone Antitumor activity (IC50 = 1.19–3.4 µM); thiazole/thiadiazole enhances π-stacking
: Benzodioxol-Imidazole Derivative (4) Benzodioxol, imidazole, hydrazinecarboxamide (E)-configured imine confirmed via X-ray; imidazole vs. triazole electronic effects

Structural Validation Techniques

All compounds discussed rely on advanced analytical methods:

  • X-ray Crystallography : SHELX software and WinGX/ORTEP were critical for confirming the (E)-configuration in and refining crystal structures. The target compound’s structure would similarly benefit from these tools.
  • Spectroscopy : NMR and IR () remain standard for functional group identification and purity assessment.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}N4_{4}O3_{3}

The structural characteristics include:

PropertyValue
Molecular Weight284.31 g/mol
LogP2.12
Polar Surface Area88 Å
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that derivatives of benzodioxole structures possess significant antibacterial properties due to their ability to disrupt bacterial cell wall synthesis or function.
  • Anticancer Properties : Research has indicated that triazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation.
  • Neuroprotective Effects : Some studies suggest that benzodioxole derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of several benzodioxole derivatives, including our compound of interest. The Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria:

CompoundMIC (μg/mL)Target Bacteria
N-(2H-1,3-benzodioxol-5-yl)...15Staphylococcus aureus (MRSA)
N-(2H-1,3-benzodioxol-5-yl)...20Escherichia coli

These results indicate that the compound exhibits significant antibacterial activity, particularly against resistant strains.

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (breast cancer)12
A549 (lung cancer)15
HepG2 (liver cancer)10

The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving anisotropic displacement parameters and hydrogen bonding networks. SHELX programs are robust for small-molecule refinement, even with twinned data .
  • Spectroscopic techniques :
    • NMR : Analyze chemical shifts for the benzodioxole methylene (δ4.85.2\delta \sim4.8–5.2 ppm) and triazole protons (δ7.58.0\delta \sim7.5–8.0 ppm) .
    • Mass spectrometry : Confirm molecular weight via ESI-MS, ensuring isotopic pattern alignment with theoretical values .

What advanced methodologies are used to investigate the compound’s reactivity and stability?

Q. Advanced Research Focus

  • Mechanistic studies :
    • Oxidation of benzodioxole : Use ceric ammonium nitrate (CAN) to oxidize the benzodioxole moiety to quinone derivatives, monitored via UV-Vis spectroscopy .
    • Triazole ring stability : Assess pH-dependent hydrolysis (e.g., under acidic/alkaline conditions) using HPLC to quantify degradation products .
  • Kinetic analysis : Employ stopped-flow spectroscopy to measure reaction rates for substituent modifications (e.g., substitution at the triazole methyl group) .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Focus on the triazole’s hydrogen-bonding capability and benzodioxole’s π-π stacking .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability in aqueous environments, validating with experimental IC50_{50} data from enzymatic assays .

What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

Q. Advanced Research Focus

  • Comparative assays : Perform parallel in vitro testing (e.g., antimicrobial MIC assays) using standardized protocols to reconcile discrepancies between studies .
  • Metabolic profiling : Use LC-MS/MS to identify metabolites that may explain variations in observed activity (e.g., cytochrome-mediated oxidation) .

How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure determination?

Q. Advanced Research Focus

  • Twin refinement : Use SHELXL’s TWIN/BASF commands to model twinned data, leveraging the program’s ability to handle high-symmetry space groups .
  • Disorder modeling : Apply PART and SUMP restraints to resolve overlapping electron density for flexible groups (e.g., the triazole-methyl azetidine side chain) .

What experimental designs are critical for evaluating the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • ADME profiling :
    • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .
    • Permeability : Conduct Caco-2 cell assays, correlating results with computed logP values (e.g., using ChemAxon) .
  • Plasma stability : Incubate the compound in rat plasma (37°C, 24 hours) and analyze degradation via LC-MS .

How can researchers optimize reaction yields in multistep syntheses?

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Apply factorial design to optimize parameters (e.g., catalyst loading, solvent polarity) for the azetidine carboxamide coupling step .
  • Flow chemistry : Implement continuous-flow reactors for high-throughput synthesis of intermediates, reducing side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.